7-Deaza-2'-deoxyinosine triphosphate is a modified nucleotide analog of deoxyinosine triphosphate. This compound is notable for its unique structural characteristics that allow it to participate in various biochemical processes, particularly in DNA synthesis and sequencing. The modification involves the substitution of nitrogen at the 7-position of the purine base, which alters its base-pairing properties and enhances its stability in biochemical reactions.
This compound can be synthesized from 7-deaza-2'-deoxyinosine through a series of phosphorylation steps, utilizing reagents such as phosphorous oxychloride to introduce phosphate groups. The resulting nucleotide analogs have been studied for their potential applications in molecular biology and genetics.
7-Deaza-2'-deoxyinosine triphosphate belongs to the class of nucleotides, specifically modified deoxynucleoside triphosphates. It is categorized as a nucleoside analog due to its structural modifications that affect its interaction with enzymes and nucleic acids.
The synthesis of 7-deaza-2'-deoxyinosine triphosphate typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds.
The molecular structure of 7-deaza-2'-deoxyinosine triphosphate consists of three main components:
The molecular formula for 7-deaza-2'-deoxyinosine triphosphate is C₁₀H₁₃N₅O₁₃P₃. Its molecular weight is approximately 357.24 g/mol. The structural modifications enhance its stability compared to natural nucleotides.
7-Deaza-2'-deoxyinosine triphosphate participates in several key reactions:
The compound's ability to incorporate into DNA allows it to be used in various applications such as polymerase chain reaction (PCR) and sequencing methods. Its reduced base-base interaction strength enables better resolution during these processes.
The mechanism of action for 7-deaza-2'-deoxyinosine triphosphate primarily involves its role as a substrate in DNA synthesis:
Studies have shown that using this nucleotide analog can improve read lengths in sequencing applications, making it beneficial for analyzing complex genomes and detecting mutations.
Analytical methods such as high-performance liquid chromatography are often employed to assess purity and stability over time, confirming its suitability for laboratory use.
7-Deaza-2'-deoxyinosine triphosphate (dITP) is a synthetic deoxyribonucleotide analog characterized by strategic atomic substitutions that confer unique biochemical properties. This molecule serves as a vital tool in molecular biology for studying nucleic acid interactions, DNA sequencing methodologies, and viral genome modification mechanisms. Its most distinctive biological role occurs in certain Campylobacter-infecting bacteriophages, where it replaces all deoxyguanosine triphosphate (dGTP) residues in the viral genome – a phenomenon representing one of nature’s most extreme examples of nucleotide substitution [3].
The molecular formula of 7-deaza-2'-deoxyinosine triphosphate is C~11~H~16~N~3~O~13~P~3~, distinguishing it structurally and functionally from canonical nucleotides. This composition reflects the absence of a nitrogen atom at position 7 of the purine ring compared to deoxyguanosine triphosphate (dGTP) [1]. The compound exists as a lithium salt solution in its commercially available form, with its concentration typically determined spectrophotometrically at 257 nm [4].
The defining structural modification in this analog is the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom (7-deaza modification), coupled with a triphosphate group at the 5'-position of the 2'-deoxyribose sugar. This 7-deaza substitution fundamentally alters the hydrogen-bonding capacity of the base:
Table 1: Structural and Functional Comparison of 7-Deaza-2'-deoxyinosine Triphosphate with Canonical Nucleotides
Characteristic | dGTP | dATP | 7-Deaza-2'-deoxyinosine TP |
---|---|---|---|
Base Structure | Guanine (2-amino-6-oxo purine) | Adenine (6-amino purine) | Hypoxanthine (6-oxo purine analog with C7 replacing N7) |
Molecular Formula | C~10~H~16~N~5~O~13~P~3~ | C~10~H~16~N~5~O~12~P~3~ | C~11~H~16~N~3~O~13~P~3~ [1] |
Hydrogen Bonding | Donor/acceptor (N1, N2, O6, N7) | Donor/acceptor (N1, N6, N7) | Donor/acceptor (N1-H, O6); Lacks N7 [3] [7] |
Enzymatic Incorporation | Template-directed (pairs with C) | Template-directed (pairs with T) | Pairs with C (like dGTP/dATP analogs) [3] |
Biological Occurrence | Universal DNA component | Universal DNA component | Viral genomes only (specific bacteriophages) [3] |
The analog exhibits base-pairing behavior similar to deoxyinosine, primarily forming stable pairs with cytosine. However, its pairing fidelity and efficiency differ from dGTP due to altered electronic properties and steric factors. Unlike dATP, which maintains the N7 position crucial for many enzyme-binding interactions, the 7-deaza modification disrupts such recognition motifs [3] [8].
Initial chemical syntheses of 7-deaza-2'-deoxyinosine and related analogs focused on their potential as antiviral agents and tools for probing nucleic acid structure-function relationships. The foundational chemistry for synthesizing 7-deaza purines was established in the 1970s-1980s, with 7-deaza-2'-deoxyinosine triphosphate first synthesized as a stable analog resistant to enzymatic deamination. Early research demonstrated its ability to destabilize duplex DNA by interfering with hydrogen bonding and base stacking interactions [7]. Key publications by Loakes et al. explored its physicochemical properties and established its utility in nucleic acid biochemistry, particularly noting its non-canonical hydrogen-bonding patterns [7].
The application spectrum of 7-deaza-2'-deoxyinosine triphosphate expanded significantly following two pivotal discoveries:
Table 2: Evolution of Key Applications of 7-Deaza-2'-deoxyinosine Triphosphate
Time Period | Application Development | Significance |
---|---|---|
1980s-1990s | Synthesis and in vitro characterization | Established biochemical properties and hydrogen bonding behavior [7] |
1990s-2000s | Use in sequencing technologies | Improved resolution of complex DNA secondary structures [7] |
2019 | Discovery of natural incorporation in bacteriophages | Explained viral genome resistance to host defenses (100% dG replacement) [3] |
Present | Tool for studying DNA-protein interactions and viral evolution | Exploration of DNA modification systems and novel antiviral strategies [3] |
The 2019 discovery fundamentally transformed understanding of this molecule from a purely synthetic biochemical tool to a naturally occurring component of viral genomes. Researchers identified that Fletcherviruses induce the formation of modified cytoplasmic nucleotide pools during infection, generating dITP through prereplicative modification. Subsequent incorporation by viral DNA polymerases results in complete replacement of deoxyguanosine with deoxyinosine throughout the viral genome – a remarkable evolutionary adaptation to evade host restriction systems [3]. This natural mechanism mirrors the in vitro applications previously developed in molecular biology, validating the biological relevance of nucleotide analog engineering.
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